α-Glucosidase Inhibition Potency of Methyl Neochebulinate Relative to Key Terminalia chebula Hydrolyzable Tannins
Methyl neochebulinate exhibits an IC50 of 59.5 μM against α-glucosidase. This positions it as a moderately potent inhibitor, with approximately 1.6-fold lower activity than the potent chebulinic acid (IC50 = 36 μM) but approximately 1.6-fold higher activity than chebulagic acid (IC50 = 97 μM) when evaluated under comparable mammalian intestinal maltase assay conditions [1]. The compound is 11.6-fold less potent than the most active hydrolyzable tannin in the class (1,2,3,6-tetra-O-galloyl-4-O-cinnamoyl-β-D-glucose, IC50 = 2.9 μM) and 20.5-fold more potent than the least active in the series (1,2,3,4,6-penta-O-galloyl-β-D-glucose, IC50 = 140 μM) [1]. Methylation at the 1'-O position of the neochebulinate core thus yields a distinct, intermediate potency profile that is not replicated by either non-methylated neochebulinic acid (data not available) or other ellagitannins from the same source.
| Evidence Dimension | α-Glucosidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 59.5 μM |
| Comparator Or Baseline | Chebulinic acid: 36 μM; Chebulagic acid: 97 μM; 1,2,3,6-tetra-O-galloyl-4-O-cinnamoyl-β-D-glucose: 2.9 μM; 1,2,3,4,6-penta-O-galloyl-β-D-glucose: 140 μM; Chebulanin: 690 μM |
| Quantified Difference | Methyl neochebulinate is 1.65x less potent than chebulinic acid, 1.63x more potent than chebulagic acid, 20.5x less potent than the most active tannin, and 11.6x more potent than the least active in the series |
| Conditions | Rat intestinal maltase assay; comparable in vitro α-glucosidase inhibition systems |
Why This Matters
This distinct, intermediate potency allows researchers to study structure-activity relationships (SAR) and select an appropriate compound for experiments requiring a specific degree of enzyme inhibition without the confounding effects of extreme potency or inactivity.
- [1] Gao, H., Huang, Y. N., Gao, B., Li, P., Inagaki, C., & Kawabata, J. (2007). Inhibitory effect on α-glucosidase by the fruits of Terminalia chebula Retz. Food Chemistry, 105(2), 628-634. View Source
